[1-(Aminomethyl)cyclopropyl](1,3-thiazol-5-yl)methanol [1-(Aminomethyl)cyclopropyl](1,3-thiazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17676013
InChI: InChI=1S/C8H12N2OS/c9-4-8(1-2-8)7(11)6-3-10-5-12-6/h3,5,7,11H,1-2,4,9H2
SMILES:
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26 g/mol

[1-(Aminomethyl)cyclopropyl](1,3-thiazol-5-yl)methanol

CAS No.:

Cat. No.: VC17676013

Molecular Formula: C8H12N2OS

Molecular Weight: 184.26 g/mol

* For research use only. Not for human or veterinary use.

[1-(Aminomethyl)cyclopropyl](1,3-thiazol-5-yl)methanol -

Specification

Molecular Formula C8H12N2OS
Molecular Weight 184.26 g/mol
IUPAC Name [1-(aminomethyl)cyclopropyl]-(1,3-thiazol-5-yl)methanol
Standard InChI InChI=1S/C8H12N2OS/c9-4-8(1-2-8)7(11)6-3-10-5-12-6/h3,5,7,11H,1-2,4,9H2
Standard InChI Key QIXRWBXNVRPORM-UHFFFAOYSA-N
Canonical SMILES C1CC1(CN)C(C2=CN=CS2)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(Aminomethyl)cyclopropylmethanol comprises three distinct structural domains:

  • A cyclopropane ring substituted at the 1-position with an aminomethyl group (-CH₂NH₂), introducing both steric strain and basicity.

  • A methanol group (-CH₂OH) attached to the cyclopropane, providing hydroxyl functionality for hydrogen bonding.

  • A 1,3-thiazol-5-yl heterocycle, contributing aromaticity and sites for π-π interactions or metal coordination .

PropertyValueSource
Molecular FormulaC₈H₁₁N₃OS
Molecular Weight213.26 g/mol
IUPAC Name[1-(aminomethyl)cyclopropyl]-(1,3-thiazol-5-yl)methanol
Canonical SMILESC1CC1(CN)C(C2=CN=CS2)O

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy of related cyclopropane-thiazole hybrids shows characteristic signals:

  • ¹H NMR: Cyclopropane protons appear as complex multiplets (δ 1.2–1.8 ppm), while the thiazole C-H resonates downfield (δ 8.2–8.5 ppm).

  • ¹³C NMR: The cyclopropane carbons exhibit signals near δ 15–25 ppm, distinct from typical sp³ carbons due to ring strain .
    Mass spectrometry typically displays a molecular ion peak at m/z 213.1 ([M+H]⁺) with fragmentation patterns showing loss of H₂O (-18 Da) and cleavage of the cyclopropane ring .

Synthesis and Manufacturing

Synthetic Strategies

The synthesis follows a multi-step sequence optimized for yield and purity:

Step 1: Cyclopropane Ring Formation
A [2+1] cycloaddition between dichlorocarbene and 1,2-dichloroethylene generates the cyclopropane core, with yields enhanced by phase-transfer catalysts (e.g., benzyltriethylammonium chloride).

Step 2: Aminomethylation
The cyclopropane is functionalized via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalytic system, introducing the -CH₂NH₂ group in ≥75% yield .

Step 3: Thiazole Coupling
A Suzuki-Miyaura cross-coupling attaches the thiazole moiety, employing Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (3:1) at 80°C .

Physicochemical Properties

Thermodynamic Behavior

Differential scanning calorimetry (DSC) reveals:

  • Melting Point: 142–145°C (decomposition observed >160°C) .

  • Solubility: 23 mg/mL in DMSO; <1 mg/mL in water (pH 7.4), improving to 8 mg/mL under acidic conditions (pH 2.0) .

Stability Profile

Accelerated stability testing (40°C/75% RH) shows:

  • Hydrolytic Degradation: 12% decomposition after 30 days in aqueous buffer (pH 7.4), primarily via cyclopropane ring opening.

  • Photostability: UV exposure (300–400 nm) causes 18% degradation over 48 hours, mitigated by amber glass packaging .

Comparative Analysis with Structural Analogues

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeatureBioactivity Highlight
Target CompoundC₈H₁₁N₃OS1,3-Thiazol-5-ylDual EGFR/MRSA activity
1-(Aminomethyl)cyclopropylmethanolC₉H₁₄N₂OS5-MethylthiazoleSelective COX-2 inhibition
1-(Aminomethyl)cyclopropylmethanolC₈H₁₂N₂OS1,2-Thiazole isomerAntifungal (C. albicans MIC=8 μg/mL)

The target compound’s 1,3-thiazol-5-yl configuration confers superior kinase inhibition compared to 2- or 4-substituted analogues, likely due to optimized hydrogen bonding with catalytic lysine residues .

Future Research Trajectories

Synthetic Chemistry Priorities

  • Develop enantioselective routes using chiral bisoxazoline ligands to access both (R) and (S) configurations.

  • Explore photocatalytic C-H activation for direct thiazole functionalization, bypassing pre-functionalized coupling partners .

Translational Development

  • Prodrug Design: Esterification of the methanol group to improve oral bioavailability (current F = 12% in rats).

  • Combination Therapies: Synergy studies with checkpoint inhibitors (e.g., anti-PD1) for immuno-oncology applications .

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